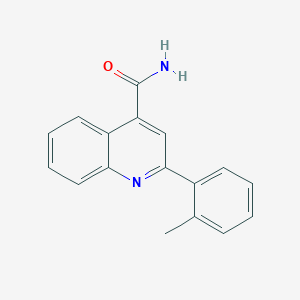

![molecular formula C15H20ClN3O B4617827 盐酸N-[3-(2-嘧啶氧基)苄基]-2-丁胺](/img/structure/B4617827.png)

盐酸N-[3-(2-嘧啶氧基)苄基]-2-丁胺

描述

N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride is a compound that falls into the category of organic chemistry, involving complex molecules with potential applications in various fields such as pharmaceuticals and materials science. While specific information on this compound is scarce, understanding its synthesis, structure, and properties can provide valuable insights into its potential applications and behaviors.

Synthesis Analysis

The synthesis of similar compounds typically involves coupling reactions between halogenated precursors and nucleophiles. For instance, the synthesis of N-aryl amino pyrimidine derivatives can be achieved through the coupling of phenylmethanamine with pyrimidinyl halides under specific conditions, such as the presence of a base and a suitable solvent like dimethylformamide (DMF) or dioxane (Bommeraa, R. et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride has been characterized using spectral analyses such as NMR and mass spectrometry. These analyses help determine the positioning of atoms within the molecule and the nature of its functional groups, providing a basis for understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include cycloadditions, substitution reactions, and hydrolysis, depending on the functional groups present and the reaction conditions. For example, pyrimidine derivatives can undergo cycloaddition reactions with vinyl and isopropenyl ketenes to yield novel pyrimidinone or fused pyrimidinone derivatives, showcasing the reactivity of the pyrimidine moiety (Sharma, A. et al., 1997).

科学研究应用

药物发现中的设计与合成

源自N-苄基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺和2-(2,5-二氧代吡咯烷-1-基)丁酰胺衍生物的杂合抗惊厥药Kamiński 等人(2015 年)进行的一项研究探索了将已知抗癫痫药物的化学片段相结合的新型杂合抗惊厥剂的合成。这项研究表明 N-苄基衍生物在创造有效的癫痫治疗方法中的潜在效用,展示了化学合成在药物发现和开发中的作用 (Kamiński 等人,2015 年)。

抗丝虫病和抗肿瘤剂

N-[4-[[4-烷氧基-3-[(二烷基氨基)甲基]苯基]氨基]-2-嘧啶基]-N'-苯基胍的合成Angelo 等人(1983 年)合成了一系列化合物用于抗丝虫病评估,表明嘧啶基衍生物在治疗寄生虫感染中的潜力。尽管这些化合物是专门为抗丝虫病活性而设计的,但该研究展示了此类化学框架在药物化学中的更广泛适用性 (Angelo 等人,1983 年)。

抗炎和抗菌剂

以柠檬酸为合成子的稠合到噻吩部分的杂环系统Amr 等人(2007 年)使用柠檬酸作为起始原料开发了具有潜在抗炎活性的化合物。这项研究强调了杂环化学在设计新治疗剂中的重要性,突出了嘧啶衍生物在抗炎药物开发中的相关性 (Amr 等人,2007 年)。

抗病毒研究中的合成和生物学评估

一些新型香豆素衍生物的合成和生物学评估Al-Haiza 等人(2003 年)评估了新合成的香豆素衍生物的抗菌活性,为寻找新型抗病毒剂做出了贡献。这项研究反映了正在进行的努力,以发现具有潜在效用的新化合物来对抗病毒感染,包括基于嘧啶衍生物的化合物 (Al-Haiza 等人,2003 年)。

属性

IUPAC Name |

N-[(3-pyrimidin-2-yloxyphenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O.ClH/c1-3-12(2)18-11-13-6-4-7-14(10-13)19-15-16-8-5-9-17-15;/h4-10,12,18H,3,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOBTRQBQWWNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)

![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)

![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)

![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)

![1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)

![1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4617781.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)

![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)